molecular formula C29H30N2O6S B11625517 ethyl 2-{3-hydroxy-5-(4-methylphenyl)-4-[(3-methyl-4-propoxyphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{3-hydroxy-5-(4-methylphenyl)-4-[(3-methyl-4-propoxyphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11625517
M. Wt: 534.6 g/mol
InChI Key: BPTYZWHWQCQDOE-ZNTNEXAZSA-N
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Description

Ethyl 2-{3-hydroxy-5-(4-methylphenyl)-4-[(3-methyl-4-propoxyphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrole ring, a thiazole ring, and multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{3-hydroxy-5-(4-methylphenyl)-4-[(3-methyl-4-propoxyphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrrole Ring: This step involves the condensation of an appropriate diketone with an amine under acidic conditions to form the pyrrole ring.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced via a cyclization reaction involving a thioamide and a haloketone.

    Functional Group Modifications:

    Esterification: The final step often involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity can be explored. It may interact with specific enzymes or receptors, making it a candidate for drug development studies.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its interactions with biological targets might lead to the development of new pharmaceuticals.

Industry

In industry, the compound could be used in the development of new materials or as a specialty chemical in various applications, such as coatings or polymers.

Mechanism of Action

The mechanism of action of ethyl 2-{3-hydroxy-5-(4-methylphenyl)-4-[(3-methyl-4-propoxyphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could modulate receptor activity by acting as an agonist or antagonist.

    Pathway Interference: The compound might interfere with specific biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{3-hydroxy-5-(4-methylphenyl)-4-[(3-methylphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
  • Ethyl 2-{3-hydroxy-5-(4-methylphenyl)-4-[(4-propoxyphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Uniqueness

The uniqueness of ethyl 2-{3-hydroxy-5-(4-methylphenyl)-4-[(3-methyl-4-propoxyphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate lies in its specific combination of functional groups and structural features. This unique structure may confer distinct bioactivity or chemical reactivity compared to similar compounds, making it a valuable subject for further research.

Properties

Molecular Formula

C29H30N2O6S

Molecular Weight

534.6 g/mol

IUPAC Name

ethyl 2-[(3E)-3-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C29H30N2O6S/c1-6-14-37-21-13-12-20(15-17(21)4)24(32)22-23(19-10-8-16(3)9-11-19)31(27(34)25(22)33)29-30-18(5)26(38-29)28(35)36-7-2/h8-13,15,23,32H,6-7,14H2,1-5H3/b24-22+

InChI Key

BPTYZWHWQCQDOE-ZNTNEXAZSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)C)/O)C

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)C)O)C

Origin of Product

United States

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